molecular formula C18H21N3O2 B5603283 3-methyl-6-{4-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine

3-methyl-6-{4-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine

Cat. No. B5603283
M. Wt: 311.4 g/mol
InChI Key: NZZOWIQYGXIZNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazine derivatives often involves multi-step chemical reactions starting from basic or complex intermediates. For example, in a related study, a series of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized, indicating the versatility and adaptability of pyridazine synthesis strategies. The substituted phenoxy group at the 3-position of the pyridazine ring significantly impacts the resultant compound's activity and properties (Han Xu et al., 2012).

Molecular Structure Analysis

The molecular structure of pyridazine derivatives, including the positioning of methyl, phenoxy, and piperidinyl groups, plays a crucial role in determining the compound's chemical behavior and interaction with biological systems. For instance, the crystal structure and molecular packing can be studied through techniques like X-ray diffraction, which helps in understanding the intermolecular interactions and spatial arrangement of the molecules (Hamdi Hamid Sallam et al., 2021).

properties

IUPAC Name

(4-methylpiperidin-1-yl)-[4-(6-methylpyridazin-3-yl)oxyphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-13-9-11-21(12-10-13)18(22)15-4-6-16(7-5-15)23-17-8-3-14(2)19-20-17/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZOWIQYGXIZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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